molecular formula C12H15N5 B1483609 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098046-33-2

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Cat. No. B1483609
CAS RN: 2098046-33-2
M. Wt: 229.28 g/mol
InChI Key: FWSNGCOCFKIMDP-UHFFFAOYSA-N
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Description

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide is a compound that has been studied for its potential applications in the fields of medicinal chemistry and drug discovery. It is a novel pyrazole derivative that has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. This compound has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Scientific Research Applications

Synthesis of Vitamin B3 Derivatives

This compound is utilized in the synthesis of nicotinic acid and nicotinamide , which are commercially known as vitamin B3 or PP . These derivatives are essential for human nutrition and have implications in treating pellagra, a disease caused by vitamin B3 deficiency .

Production of Resins

The pyridine base of the compound serves as an intermediate in the production of 2-methyl-5-vinylpyridine , which is a precursor for manufacturing various types of resins . These resins have applications ranging from coatings to adhesives in industrial settings .

Antimicrobial Applications

Derivatives of thiazolidine, which can be synthesized from compounds structurally similar to 2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide, have shown antimicrobial activity against various fungal strains such as A. niger and A. flavus, and yeast strains like S. cerevisiae and C. albicans .

Biotechnology Research

In biotechnology, this compound could be involved in the development of new drug candidates . The presence of a pyridine moiety makes it a valuable scaffold for designing molecules with potential biological activity .

Environmental Applications

While specific environmental applications for this compound were not directly found, related pyridine compounds are often explored for their role in environmental chemistry , including the development of green synthesis methods and catalyst recovery .

Analytical Chemistry

In analytical chemistry, the compound’s derivatives could be used as standards or reagents . Their unique chemical structure allows for their use in supramolecular chemistry and as a component in analytical labware .

Agricultural Research

Compounds with a similar structure are investigated for their potential use in agriculture . They may serve as building blocks for more complex molecules that could be used as pesticides or growth regulators .

Pharmaceutical Probe Design

The compound’s structure is conducive to the design of pharmaceutical probes . These probes can be used to study various biological targets, aiding in the discovery of next-generation drug candidates .

properties

IUPAC Name

2-(5-ethyl-3-pyridin-3-ylpyrazol-1-yl)ethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-2-10-6-11(9-4-3-5-15-7-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSNGCOCFKIMDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NN1CC(=N)N)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 2
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 3
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 4
Reactant of Route 4
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 5
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide
Reactant of Route 6
2-(5-ethyl-3-(pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide

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